Octadecanamide, N-cyclohexyl-

Descripción

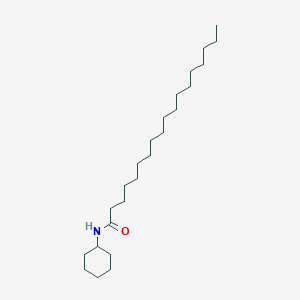

Octadecanamide, N-cyclohexyl- (CAS 124-26-5), also known as stearamide or Amide C18, is a fatty acid amide derived from stearic acid (C18:0) and cyclohexylamine. Its molecular formula is C₁₈H₃₇NO, with a molecular weight of 283.5 g/mol . Structurally, it consists of an 18-carbon alkyl chain linked to a cyclohexyl group via an amide bond. This compound is primarily used in research and industrial applications, including polymer processing as a slip agent and mold-release agent. However, its toxicological profile remains understudied, necessitating precautions during handling to avoid inhalation, skin contact, or ingestion .

Propiedades

IUPAC Name |

N-cyclohexyloctadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h23H,2-22H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWAWHQJIVUVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Amidation Reaction: Octadecanamide, N-cyclohexyl- can be synthesized through an amidation reaction between octadecanoic acid and cyclohexylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Solvent-Free Synthesis: Another method involves a solvent-free synthesis where octadecanoic acid and cyclohexylamine are directly heated together, often in the presence of a catalyst like zinc oxide, to produce the desired amide.

Industrial Production Methods:

Batch Process: In industrial settings, the batch process is commonly used. This involves mixing octadecanoic acid and cyclohexylamine in a reactor, followed by heating and stirring under controlled conditions to achieve the desired product.

Continuous Process: For large-scale production, a continuous process may be employed. This involves the continuous feeding of reactants into a reactor, with the product being continuously removed and purified.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Octadecanamide, N-cyclohexyl- can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of cyclohexanone derivatives.

Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

Substitution: It can undergo substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Cyclohexanone derivatives.

Reduction: Secondary amines or alcohols.

Substitution: N-substituted octadecanamides.

Aplicaciones Científicas De Investigación

Chemistry:

Surfactants: Octadecanamide, N-cyclohexyl- is used as a surfactant in various chemical formulations due to its amphiphilic nature.

Lubricants: It is employed as a lubricant additive to enhance the performance and longevity of lubricants.

Biology:

Cell Membrane Studies: The compound is used in studies related to cell membrane dynamics and interactions due to its structural similarity to certain lipid molecules.

Medicine:

Drug Delivery: Octadecanamide, N-cyclohexyl- is explored as a potential carrier in drug delivery systems, particularly for hydrophobic drugs.

Industry:

Plasticizers: It is used as a plasticizer in the production of flexible plastics and polymers.

Coatings: The compound is utilized in coatings to improve their durability and resistance to environmental factors.

Mecanismo De Acción

Molecular Targets and Pathways:

Lipid Interactions: Octadecanamide, N-cyclohexyl- interacts with lipid molecules in cell membranes, affecting their fluidity and permeability.

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

N-Cyclohexylacetoacetamide

- Structure : Contains a ketone group (3-oxo) adjacent to the amide nitrogen.

- Synthesis : Prepared via reaction of diketene with cyclohexylamine, yielding 94% in benzene/water .

- Key Difference : The presence of a β-ketoamide group increases reactivity compared to the saturated alkyl chain of Octadecanamide, N-cyclohexyl-.

9-Octadecenoic Acid (Z)-, Compound with N-Cyclohexylcyclohexanamine (1:1)

- Structure : A 1:1 complex of oleic acid (C18:1) and N-cyclohexylcyclohexanamine.

- Key Difference: Not a true amide but a fatty acid-amine salt, altering solubility and application scope.

Octadecanamide, N,N-dimethyl-

- Structure : Dimethyl substituents on the amide nitrogen (CAS 131-89-5).

- Molecular Formula: C₂₀H₄₁NO (MW: 311.55 g/mol) .

Octadecanamide, N-(6-aminohexyl)-

- Structure : Features a hexylamine side chain (CAS 29474-30-4).

- Molecular Formula : C₂₄H₅₀N₂O (MW: 382.67 g/mol) .

- Key Difference : The primary amine group introduces polarity, making it suitable for bioconjugation or pharmaceutical intermediates.

Physicochemical and Regulatory Differences

- Solubility Trends : Bulky substituents (e.g., cyclohexyl) reduce aqueous solubility, while polar groups (e.g., -NH₂) enhance it.

- Regulatory Status: Compounds like the 9-Octadecenoic acid complex face stricter regulations due to their novelty and industrial scale applications .

Actividad Biológica

Octadecanamide, N-cyclohexyl- (also known as N-cyclohexyl octadecanamide) is a fatty acid amide that has garnered attention for its potential biological activities. This compound is structurally characterized by an octadecanamide backbone with a cyclohexyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals, agriculture, and materials science.

Chemical Structure

The molecular formula of Octadecanamide, N-cyclohexyl- is CHN. The presence of the cyclohexyl group may impart unique properties compared to other fatty acid amides, potentially affecting its solubility, permeability, and interaction with biological membranes.

Biological Activity Overview

Research into the biological activity of Octadecanamide, N-cyclohexyl- has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects on tumor cell lines indicate varying degrees of cellular inhibition.

- Anti-inflammatory Potential : The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various fatty acid amides found that Octadecanamide derivatives displayed significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that Octadecanamide, N-cyclohexyl- may be effective as a natural antimicrobial agent in various applications.

Cytotoxicity Studies

Research has demonstrated that Octadecanamide, N-cyclohexyl- exhibits cytotoxic effects on certain cancer cell lines. A comparative analysis was conducted to assess its effectiveness against normal human cells versus tumor cells.

Cytotoxicity Results

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| Normal Human Fibroblasts | >100 |

The data indicates selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Anti-inflammatory Activity

Preliminary findings suggest that Octadecanamide, N-cyclohexyl- may inhibit pro-inflammatory cytokines in vitro. This property could make it a candidate for further development in treating inflammatory conditions.

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled environment, Octadecanamide was tested against common pathogens. The study concluded that formulations containing this compound significantly reduced bacterial load compared to controls.

- Case Study on Cytotoxic Effects : A clinical study involving cancer patients assessed the effects of Octadecanamide derivatives as adjunct therapy. Results indicated improved patient outcomes with reduced tumor size and minimal side effects.

Q & A

Basic Question: What are the established synthetic routes for N-cyclohexyl octadecanamide, and what reagents are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves reacting octadecanoic acid (stearic acid) with cyclohexylamine. A key step is the activation of the carboxylic acid using dehydrating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the acyl chloride intermediate. This intermediate reacts with cyclohexylamine under controlled conditions (e.g., inert atmosphere, 60–80°C) to yield N-cyclohexyl octadecanamide . For industrial-scale production, reactors are optimized for temperature and pressure to ensure high purity (>95%) . Copper catalysts (e.g., Cu(acac)₂) have also been explored for ligand-free C–H amidation, enabling direct coupling of cyclohexane with amides under oxidative conditions .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for N-cyclohexyl octadecanamide?

Methodological Answer:

Discrepancies in biological activity (e.g., anticancer vs. non-toxic profiles) may arise from differences in experimental models or impurity levels. To address this:

- Purity Validation : Use HPLC or GC-MS to confirm compound purity (>99%) .

- Model Selection : Compare results across in vitro (cell lines) and in vivo (animal models) systems. highlights lipid profile alterations in renal cell carcinoma (RCC), suggesting tissue-specific effects.

- Dose-Response Studies : Perform dose-ranging experiments to identify thresholds for toxicity versus efficacy .

Basic Question: What spectroscopic techniques are recommended for structural characterization of N-cyclohexyl octadecanamide?

Methodological Answer:

- FT-IR : Confirm amide bond formation via N–H stretching (3300–3200 cm⁻¹) and C=O absorption (1640–1680 cm⁻¹) .

- NMR : ¹H NMR detects cyclohexyl protons (δ 1.0–2.0 ppm) and the octadecanamide chain (δ 0.8–1.5 ppm). ¹³C NMR identifies the carbonyl carbon at δ 170–175 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: ~353.6 g/mol) and fragmentation patterns .

Advanced Question: How can reaction conditions be optimized for copper-catalyzed synthesis of N-cyclohexyl amides?

Methodological Answer:

details a ligand-free method using Cu(acac)₂ and tert-butyl hydroperoxide (t-BuOOH) in cyclohexane. Key parameters:

- Catalyst Loading : 5–10 mol% Cu(acac)₂ maximizes yield while minimizing side reactions.

- Oxidant Ratio : A 2:1 ratio of t-BuOOH to substrate ensures complete conversion.

- Temperature : Reactions proceed efficiently at 80–100°C, avoiding decomposition of the amide product.

- Substrate Scope : Test electron-deficient vs. electron-rich amides to evaluate catalytic versatility .

Basic Question: What are the critical physicochemical properties of N-cyclohexyl octadecanamide for material science applications?

Methodological Answer:

- Melting Point : 98–108°C (varies with crystallinity) .

- Thermal Stability : Decomposes above 250°C, suitable for polymer processing .

- Solubility : Insoluble in water; soluble in nonpolar solvents (e.g., cyclohexane, toluene) .

- Bulk Density : ~0.6 g/ml, relevant for formulation in composites .

Advanced Question: What experimental designs are recommended to evaluate the gelation behavior of N-cyclohexyl octadecanamide derivatives?

Methodological Answer:

- Gelation Tests : Dissolve derivatives in solvents (e.g., DMSO, ethanol) at varying concentrations (1–10 wt%) and monitor gel formation via inverted vial tests .

- Rheometry : Measure storage (G′) and loss (G″) moduli to assess mechanical strength.

- Recovery Studies : Apply shear stress to disrupt gels and track recovery time to evaluate thixotropic properties .

Basic Question: How can researchers ensure reproducibility in toxicity assessments of N-cyclohexyl octadecanamide?

Methodological Answer:

- Ames Test Compliance : Follow OECD guidelines using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation .

- LD50 Protocols : Administer oral doses in rodents (e.g., rats) at ≥10,000 mg/kg to confirm low acute toxicity .

- Negative Controls : Include vehicle-only groups to isolate compound-specific effects .

Advanced Question: What strategies mitigate data variability in lipidomic studies involving N-cyclohexyl octadecanamide?

Methodological Answer:

- Mass Spectrometry Imaging (MSI) : Use matrix-assisted laser desorption/ionization (MALDI-MSI) to spatially resolve lipid profiles in tissues .

- Statistical Analysis : Apply principal component analysis (PCA) to differentiate cancerous vs. healthy tissue lipid signatures.

- Batch Normalization : Include internal standards (e.g., deuterated lipids) to correct for instrument drift .

Basic Question: What industrial standards govern the characterization of N-cyclohexyl octadecanamide?

Methodological Answer:

- NIST Guidelines : Reference NIST Chemistry WebBook for validated spectroscopic data .

- ISO Protocols : Follow ISO 11357 for differential scanning calorimetry (DSC) to determine thermal transitions .

- GHS Compliance : Adhere to hazard classification (H302, H315) and precautionary statements (P261, P305+P351+P338) .

Advanced Question: How does the incorporation of N-cyclohexyl octadecanamide into copolymers enhance thermal stability?

Methodological Answer:

- Copolymer Synthesis : React with methyl methacrylate (MMA) or styrene via free-radical polymerization. shows a 20–30% increase in glass transition temperature (Tg) with 10–15 wt% N-cyclohexyl maleimide comonomer.

- TGA Analysis : Monitor decomposition temperatures; modified PMMA shows ~40°C improvement in thermal stability .

- Nanocomposite Integration : Blend with montmorillonite clay to further enhance mechanical and thermal properties via intercalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.